molecular formula C12H16S2 B14294554 2-(3-Methylbutyl)-2H-1,3-benzodithiole CAS No. 112449-26-0

2-(3-Methylbutyl)-2H-1,3-benzodithiole

Katalognummer: B14294554
CAS-Nummer: 112449-26-0
Molekulargewicht: 224.4 g/mol
InChI-Schlüssel: WXLQMUAPWBLESI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methylbutyl)-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with a dithiole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-2H-1,3-benzodithiole typically involves the reaction of benzodithiole with 3-methylbutyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylbutyl)-2H-1,3-benzodithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodithioles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methylbutyl)-2H-1,3-benzodithiole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Methylbutyl)-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Methylbutyl)-1,3-benzodithiole
  • 2-(3-Methylbutyl)-1,3-benzodioxole
  • 2-(3-Methylbutyl)-1,3-benzodithiane

Uniqueness

2-(3-Methylbutyl)-2H-1,3-benzodithiole is unique due to its specific structural features, such as the presence of the 3-methylbutyl group and the benzodithiole ring

Eigenschaften

CAS-Nummer

112449-26-0

Molekularformel

C12H16S2

Molekulargewicht

224.4 g/mol

IUPAC-Name

2-(3-methylbutyl)-1,3-benzodithiole

InChI

InChI=1S/C12H16S2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,9,12H,7-8H2,1-2H3

InChI-Schlüssel

WXLQMUAPWBLESI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC1SC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.